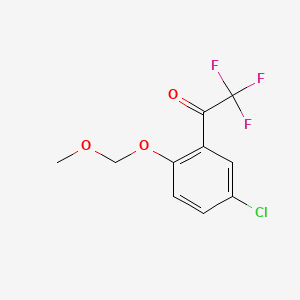

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chlorobenzene, a compound structurally related to the one you’re asking about, is a colorless, flammable liquid with an aromatic, almond-like odor . It belongs to the family of organic halogen compounds and is used as a solvent and starting material for the manufacture of other organic compounds .

Synthesis Analysis

Chlorobenzene, an aryl halide, is manufactured on a large industrial scale by the reaction of benzene with chlorine in the presence of catalysts . A base promoted annulation of pyridinium ylides with trifluoroacetyl diazoester has been reported . Highly functionalized 4-trifluoromethyl pyridazines were synthesized in good yields without the use of any heavy metal catalysts .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 4-(Trifluoroacetyl)benzoic acid, has a molecular weight of 218.131 g/mol . The InChI Key is WLTZCRCZDLLXQP-UHFFFAOYSA-N .Chemical Reactions Analysis

Chlorobenzene reacts readily with chlorine, nitric acid, or sulfuric acid, forming dichlorobenzenes, chloronitrobenzenes, or chlorobenzenesulfonic acids, respectively . Under high pressure and at high temperature, chlorobenzene reacts with water or with ammonia, which displace the chlorine atom and form phenol or aniline .Physical And Chemical Properties Analysis

Chlorobenzene is a colorless, mobile liquid with a penetrating almond-like odor . It freezes at -45.6° C (-50.1° F) and boils at 132° C (270° F); it is denser than water and practically insoluble in it, but it dissolves in a number of organic solvents .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of a trifluoromethyl group can enhance the biological activity of pharmaceuticals, improve their metabolic stability, and increase their lipophilicity, which can enhance cell membrane penetration .

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . It can enhance the effectiveness of agrochemicals, improve their environmental stability, and increase their resistance to metabolic degradation .

Materials Science

The trifluoromethyl group is also important in materials science . It can enhance the properties of materials, such as their thermal stability, chemical resistance, and electrical properties .

Organic Synthesis

“4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene” is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a wide range of organic compounds .

Dyestuff Industry

This compound is also used in the dyestuff industry . It can be used to synthesize various dyes, pigments, and colorants .

Radical Trifluoromethylation

This compound can be used in radical trifluoromethylation . This is a process where a trifluoromethyl group is introduced into a molecule via a radical mechanism .

Visible-light-promoted S-trifluoromethylation

This compound can also be used in visible-light-promoted S-trifluoromethylation . This is a process where a trifluoromethyl group is introduced into a molecule via a visible light-promoted mechanism .

Nucleophilic Trifluoromethylation

This compound can be used as a nucleophilic trifluoromethylation agent . This is a process where a trifluoromethyl group is introduced into a molecule via a nucleophilic mechanism .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXSUDMCDBKPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)